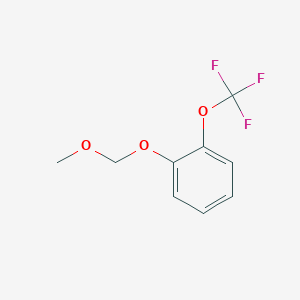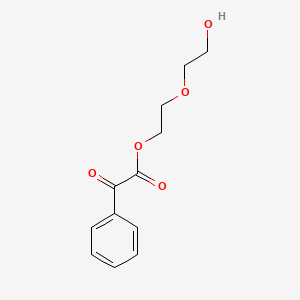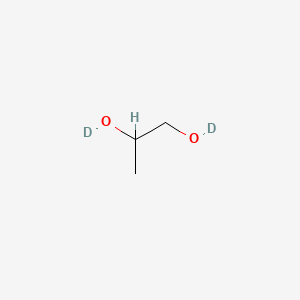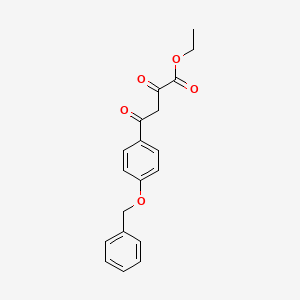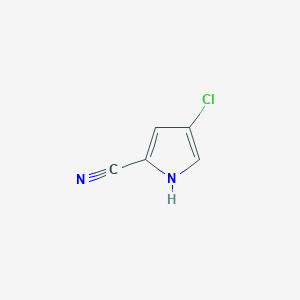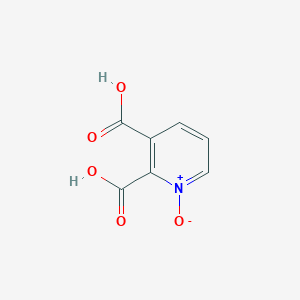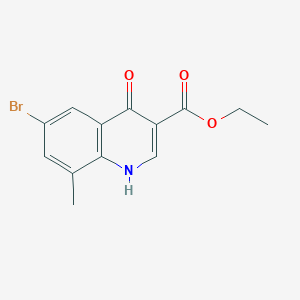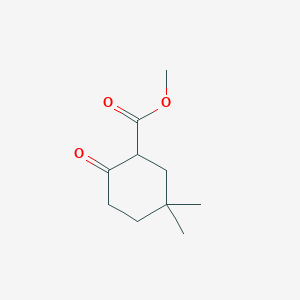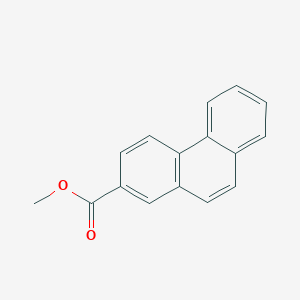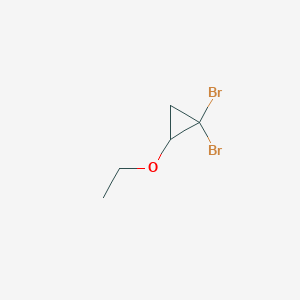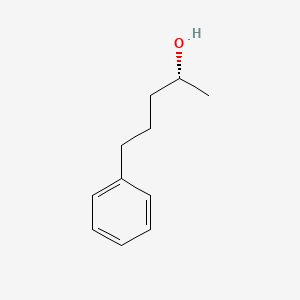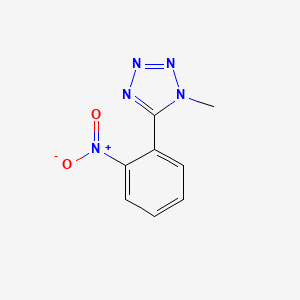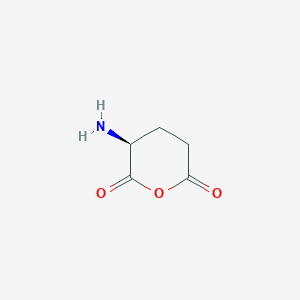
(3S)-3-Aminooxane-2,6-dione
概要
説明
(3S)-3-Aminooxane-2,6-dione is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique oxane ring structure, which includes an amino group at the third position and two keto groups at the second and sixth positions. The stereochemistry of the compound is denoted by the (3S) configuration, indicating the specific spatial arrangement of the amino group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminooxane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino acids with oxalic acid derivatives, followed by cyclization to form the oxane ring. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry is achieved.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as enzymatic synthesis or the use of biocatalysts. These methods offer higher yields and better control over the stereochemistry of the final product. Additionally, continuous flow reactors and other advanced technologies are employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (3S)-3-Aminooxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated oxane compounds.
科学的研究の応用
(3S)-3-Aminooxane-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for understanding biochemical pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying disease mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (3S)-3-Aminooxane-2,6-dione exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the oxane ring structure allows the compound to fit into various binding pockets, modulating the function of proteins and other biomolecules. The pathways involved often include enzyme inhibition or activation, depending on the specific context of its use.
類似化合物との比較
(3R)-3-Aminooxane-2,6-dione: The enantiomer of (3S)-3-Aminooxane-2,6-dione, differing only in the spatial arrangement of the amino group.
3-Amino-2,6-dioxopiperidine: A structurally similar compound with a piperidine ring instead of an oxane ring.
3-Amino-2,6-dioxohexane: Another similar compound with a linear hexane backbone.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amino and keto groups within an oxane ring. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
(3S)-3-aminooxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-3-1-2-4(7)9-5(3)8/h3H,1-2,6H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFOJDAIRDAPK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545960 | |
| Record name | (3S)-3-Aminooxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48103-74-8 | |
| Record name | (3S)-3-Aminooxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


